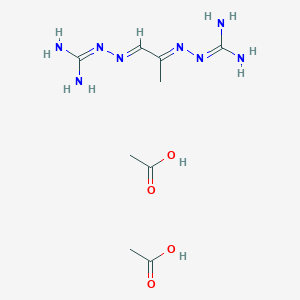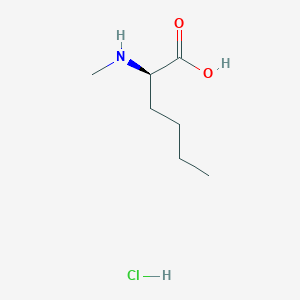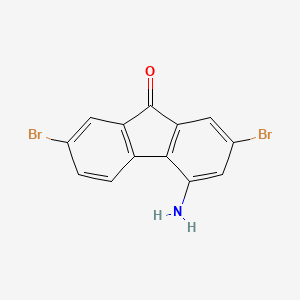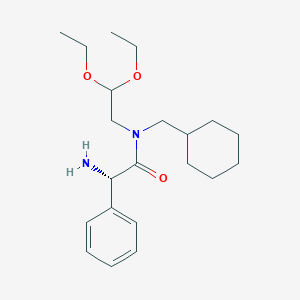
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexylmethyl group, and a diethoxyethyl group attached to a phenylacetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylacetamide Backbone: This step involves the reaction of phenylacetic acid with an appropriate amine to form the phenylacetamide core.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through a nucleophilic substitution reaction, where a cyclohexylmethyl halide reacts with the phenylacetamide intermediate.
Addition of the Diethoxyethyl Group: The diethoxyethyl group is added via an alkylation reaction, using a diethoxyethyl halide as the alkylating agent.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
科学的研究の応用
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide: shares structural similarities with other phenylacetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C21H34N2O3 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H34N2O3/c1-3-25-19(26-4-2)16-23(15-17-11-7-5-8-12-17)21(24)20(22)18-13-9-6-10-14-18/h6,9-10,13-14,17,19-20H,3-5,7-8,11-12,15-16,22H2,1-2H3/t20-/m0/s1 |
InChIキー |
CKVXYQJKYLZGCB-FQEVSTJZSA-N |
異性体SMILES |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](C2=CC=CC=C2)N)OCC |
正規SMILES |
CCOC(CN(CC1CCCCC1)C(=O)C(C2=CC=CC=C2)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


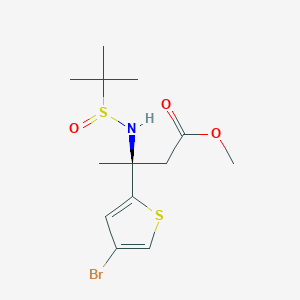



![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
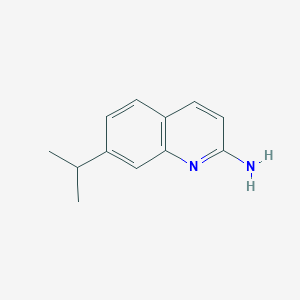
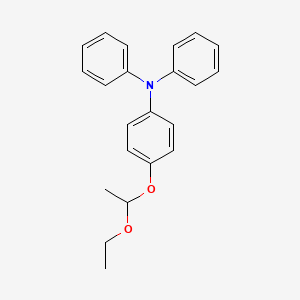
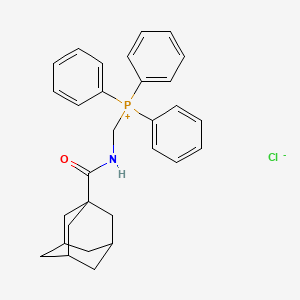
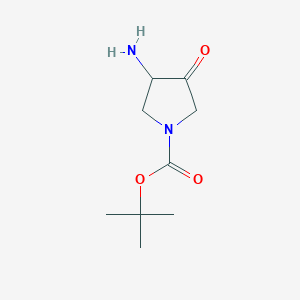

![2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13140730.png)
